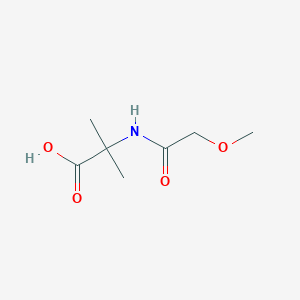
N-(methoxyacetyl)-2-methylalanine
説明
N-(methoxyacetyl)-2-methylalanine is a useful research compound. Its molecular formula is C7H13NO4 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(methoxyacetyl)-2-methylalanine is an alanine derivative that has garnered attention for its potential biological activities. This compound, often associated with various metabolites in studies, shows promise in several therapeutic areas, particularly in cancer treatment and microbial inhibition. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₈H₁₃NO₃
- IUPAC Name : this compound
The compound's unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and related compounds. For instance, derivatives of this compound have been shown to inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast) | 1.48 |
| This compound | HCT-116 (colon) | 0.66 |
| This compound | P388 (leukemia) | 0.34 |
These findings indicate that the compound possesses significant cytotoxic effects against multiple cancer cell lines, suggesting its potential as a therapeutic agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Escherichia coli | 5.7 |
| Staphylococcus aureus | 3.4 |
| Mycobacterium tuberculosis | 5.7 |
The antimicrobial properties of this compound highlight its potential application in treating infections.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against human breast cancer cells revealed that the compound induced apoptosis in MDA-MB-231 cells through the activation of caspase pathways. The study reported an IC₅₀ value of 1.48 μM, demonstrating a potent effect on cell viability.
Case Study 2: Antimicrobial Action
In another investigation focusing on the antimicrobial properties of this compound, researchers found that it effectively inhibited Mycobacterium tuberculosis with an MIC value of 5.7 μg/mL. This study emphasized the compound's potential role in developing new treatments for resistant bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : The antimicrobial effects could result from disrupting bacterial cell membranes, leading to cell lysis.
特性
IUPAC Name |
2-[(2-methoxyacetyl)amino]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,6(10)11)8-5(9)4-12-3/h4H2,1-3H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQUPUYZPZPPOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















